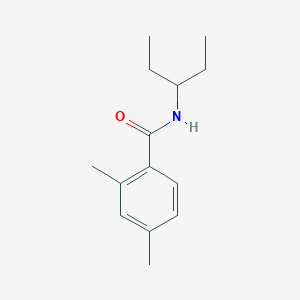

N-(1-ethylpropyl)-2,4-dimethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-ethylpropyl)-2,4-dimethylbenzamide, also known as DEET, is a colorless, oily liquid that is commonly used as an insect repellent. DEET was first developed by the United States Army in 1946 as a means to protect soldiers from insect-borne diseases. Since then, DEET has become one of the most widely used insect repellents in the world.

Wirkmechanismus

The mechanism of action of N-(1-ethylpropyl)-2,4-dimethylbenzamide is not fully understood. However, it is believed that N-(1-ethylpropyl)-2,4-dimethylbenzamide works by disrupting the insects' olfactory receptors, which are responsible for detecting human scent. N-(1-ethylpropyl)-2,4-dimethylbenzamide may also interfere with the insects' ability to detect carbon dioxide, which is another signal that humans emit.

Biochemical and Physiological Effects

N-(1-ethylpropyl)-2,4-dimethylbenzamide has been shown to have a low toxicity profile in humans. However, it can cause skin irritation and allergic reactions in some individuals. N-(1-ethylpropyl)-2,4-dimethylbenzamide has also been shown to have some systemic effects, including the ability to cross the blood-brain barrier and affect neurotransmitter levels in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

N-(1-ethylpropyl)-2,4-dimethylbenzamide is a widely used insect repellent, and its effectiveness has been extensively studied in laboratory experiments. N-(1-ethylpropyl)-2,4-dimethylbenzamide is relatively easy to use and can be applied to skin or clothing. However, N-(1-ethylpropyl)-2,4-dimethylbenzamide can be difficult to work with in laboratory settings due to its oily nature and potential for skin irritation.

Zukünftige Richtungen

There are several areas of research that could be explored in the future related to N-(1-ethylpropyl)-2,4-dimethylbenzamide. Some of these include:

1. Developing new formulations of N-(1-ethylpropyl)-2,4-dimethylbenzamide that are more effective and less irritating to the skin.

2. Studying the long-term effects of N-(1-ethylpropyl)-2,4-dimethylbenzamide exposure on human health.

3. Investigating the potential for N-(1-ethylpropyl)-2,4-dimethylbenzamide to be used as a treatment for insect-borne diseases.

4. Exploring the use of N-(1-ethylpropyl)-2,4-dimethylbenzamide in combination with other insect repellents to increase effectiveness.

5. Developing new methods for synthesizing N-(1-ethylpropyl)-2,4-dimethylbenzamide that are more efficient and environmentally friendly.

In conclusion, N-(1-ethylpropyl)-2,4-dimethylbenzamide, or N-(1-ethylpropyl)-2,4-dimethylbenzamide, is a widely used insect repellent that has been extensively studied for its effectiveness and safety. While there is still much to learn about the mechanism of action and long-term effects of N-(1-ethylpropyl)-2,4-dimethylbenzamide exposure, it remains an important tool in the fight against insect-borne diseases.

Synthesemethoden

N-(1-ethylpropyl)-2,4-dimethylbenzamide is synthesized through a multi-step process that involves the reaction of 3-methylbenzoyl chloride with diethylamine. The resulting product is then further reacted with propylamine to produce N-(1-ethylpropyl)-2,4-dimethylbenzamide. The synthesis of N-(1-ethylpropyl)-2,4-dimethylbenzamide is a complex process that requires specialized equipment and expertise.

Wissenschaftliche Forschungsanwendungen

N-(1-ethylpropyl)-2,4-dimethylbenzamide has been extensively studied for its insect repellent properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and flies. N-(1-ethylpropyl)-2,4-dimethylbenzamide works by blocking the insects' ability to detect human scent, making it difficult for them to locate and bite their human host.

Eigenschaften

IUPAC Name |

2,4-dimethyl-N-pentan-3-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-5-12(6-2)15-14(16)13-8-7-10(3)9-11(13)4/h7-9,12H,5-6H2,1-4H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRAAJUKGQSXJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC(=O)C1=C(C=C(C=C1)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-ethylpropyl)-2,4-dimethylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5294516.png)

![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-3,3-dimethylpiperidine](/img/structure/B5294553.png)

![N-(2,3-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5294571.png)

![4-tert-butyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5294579.png)

![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B5294584.png)

![3-methyl-4-nitro-5-{2-[4-(1-pyrrolidinyl)phenyl]vinyl}isoxazole](/img/structure/B5294586.png)

![N-ethyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5294590.png)

![8-[3-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5294596.png)

![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5294597.png)

![3-{[(4-bromophenyl)sulfonyl]amino}benzamide](/img/structure/B5294598.png)

![4-benzoyl-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5294608.png)